Thiethylperazine-d8 Dimalate
Description
Properties
Molecular Formula |
C₂₂H₂₁D₈N₃S₂·2[C₄H₆O₅] |
|---|---|
Molecular Weight |
675.85 |
Synonyms |
Hydroxybutanedioic Acid compd. with 2-(Ethylthio)-10-[3-(4-methyl-1-piperazinyl)propyl]-10H-phenothiazine (2:1)-d8; 2-(Ethylthio)-10-[3-(4-methyl-1-piperazinyl)propyl]-10H-Phenothiazine Hydroxybutanedioate-d8 (1:2); Norzine-d8; |
Origin of Product |
United States |
Preparation Methods
Goldberg Reaction for Phenothiazine Core Formation
The synthesis of thiethylperazine begins with a Goldberg reaction between 3-(ethylsulfanyl)aniline (1 ) and 2-chlorobenzoic acid (2 ), catalyzed by a copper complex to form the diarylamine intermediate (3 ). This step establishes the phenothiazine backbone, critical for subsequent functionalization. Thermal decarboxylation of 3 yields the dehydroxylated intermediate (4 ), which undergoes cyclization with sulfur and iodine to form the phenothiazine scaffold (5 ). The electron-donating thiethyl group facilitates this cyclization, achieving yields exceeding 70% under optimized conditions.
Alkylation with Piperazine Derivatives
The phenothiazine intermediate (5 ) is alkylated with 1-(γ-chloropropyl)-4-methylpiperazine (6 ) using sodamide as a base, yielding thiethylperazine (7 ). This step introduces the piperazine moiety, essential for receptor binding. Critical parameters include reaction temperature (90–110°C), solvent selection (toluene or xylene), and stoichiometric control to minimize dimerization byproducts.
Deuterium Incorporation Strategies for Thiethylperazine-d8
Reagent-Based Deuteration of Ethyl and Piperazine Groups
Deuterium labeling in thiethylperazine-d8 targets the ethylthio group and the piperazine ring. Two primary strategies emerge:
-
Deuterated Ethylation Reagents : Substituting ethanethiol with deuterated analogs (e.g., ethanethiol-d5) during the Goldberg reaction introduces deuterium into the thiethyl group. Patent WO2015169241A1 details sulfurization with sodium ethanethiolate-d5, achieving >95% isotopic incorporation under reflux conditions (190–200°C, 5 hours).
-
Deuterated Alkylating Agents : Replacing 1-(γ-chloropropyl)-4-methylpiperazine with its deuterated counterpart (e.g., 1-(γ-chloropropyl)-4-methylpiperazine-d3) introduces deuterium into the piperazine ring. This requires synthesis of deuterated piperazine precursors via catalytic deuteration of pyridine derivatives.
Table 1: Comparative Deuteration Efficiency in Key Steps
| Step | Reagent | Isotopic Purity | Yield (%) |
|---|---|---|---|
| Thiethyl Group | Ethanethiol-d5 | 98.2% | 85 |
| Piperazine Alkylation | Piperazine-d3 derivative | 96.8% | 78 |
Metal-Mediated Stepwise Deuteration
Recent advances in isotopic labeling employ tungsten complexes to achieve precise deuteration. As demonstrated in PMC11442640, a tungsten-coordinated pyridinium salt undergoes sequential hydride/deuteride additions. Adapted for thiethylperazine-d8:
-
Pyridinium Complex Formation : The piperazine precursor is complexed with tungsten, enabling regioselective deuteride addition via NaBD4.
-
Stepwise Reduction : Hydride (H−) and deuteride (D−) additions at controlled temperatures (−30°C to 25°C) yield deuterated tetrahydropyridine intermediates with minimal isotopic scrambling.
-
Decomplexation : Acidic workup liberates the deuterated piperazine, achieving isotopic purities of 97–99% as verified by molecular rotational resonance (MRR) spectroscopy.
Salt Formation: Synthesis of Thiethylperazine-d8 Dimalate
Malic Acid Counterion Integration
The free base thiethylperazine-d8 is dissolved in anhydrous ethanol and treated with two equivalents of L-malic acid under nitrogen. The mixture is heated to 60°C, followed by slow cooling to induce crystallization. The dimalate salt precipitates as a white crystalline solid, with a typical yield of 92–95%.
Table 2: Crystallization Conditions for Dimalate Formation
| Parameter | Optimal Range |
|---|---|
| Solvent | Ethanol/Water (9:1) |
| Temperature | 60°C → 4°C |
| Stoichiometry | 1:2 (base:acid) |
| Crystallization Time | 12–24 hours |
Analytical Validation and Quality Control
Isotopic Purity Assessment
MRR spectroscopy, as applied in PMC11442640, distinguishes isotopomers by their rotational constants. For thiethylperazine-d8, MRR confirms deuterium distribution across the ethyl and piperazine groups, detecting impurities as low as 0.5%.
Chromatographic Profiling
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) using a C18 column resolves thiethylperazine-d8 from non-deuterated analogs. Mobile phase: acetonitrile/0.1% trifluoroacetic acid (70:30), retention time = 8.2 minutes.
Challenges and Mitigation Strategies
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying Thiethylperazine-d8 Dimalate in complex biological matrices?
- Methodological Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) is widely used for quantification due to its specificity and reproducibility. Key parameters include:
- Column : C18 stationary phase (e.g., 250 mm × 4.6 mm, 5 µm).
- Mobile Phase : Acetonitrile:phosphate buffer (pH 3.0) in a 60:40 ratio.
- Detection : UV absorbance at 254 nm.
- Validation : Linearity (R² ≥ 0.998), precision (RSD < 2%), and recovery (95–105%) must be established per ICH guidelines .
- Data Table :
| Parameter | Value/Range | Reference Method |
|---|---|---|
| LOD | 0.1 µg/mL | RP-HPLC |
| LOQ | 0.3 µg/mL | RP-HPLC |
| Retention Time | 8.2 ± 0.5 min | RP-HPLC |
Q. How can researchers confirm the structural identity of this compound during synthesis?
- Methodological Answer : Thin-layer chromatography (TLC) with silica gel plates and a solvent system of 1-butanol:ammonia (15:2) is used for preliminary identification. Spots are visualized using palladium (II) chloride TS, yielding red-purple coloration. Confirmatory analysis via NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) is required to validate deuteration at eight positions .
Advanced Research Questions
Q. How can metabolomic profiling resolve contradictions in this compound’s mechanism of action?
- Methodological Answer : CRISPR interference (CRISPRi) combined with LC-MS metabolomics enables functional annotation. For example:
- Experimental Design : Knockdown of metabolic pathway genes (e.g., CYP450 isoforms) followed by treatment with this compound.
- Data Analysis : Volcano plots (log₂ fold-change vs. -log₁₀ p-value) identify metabolites with significant enrichment (q ≤ 0.05). Pathways such as dopamine metabolism (KEGG: hsa04726) are prioritized for validation .
- Data Table :
| Pathway ID | Pathway Name | Enrichment p-value | Max Similarity |
|---|---|---|---|
| hsa04726 | Serotonergic synapse | 1.2 × 10⁻⁴ | 0.87 |
| hsa05032 | Dopaminergic signaling | 3.8 × 10⁻³ | 0.72 |
Q. What strategies optimize the synthesis of deuterated piperazine derivatives like this compound?
- Methodological Answer : Key steps include:
- Deuteration : Use of D₂O or deuterated reagents (e.g., LiAlD₄) under inert atmosphere to minimize proton exchange.
- Coupling : Piperazine intermediates are reacted with maleic anhydride in tetrahydrofuran (THF) at 60°C for 6 hours.
- Purification : Recrystallization from ethanol:water (70:30) yields >98% purity. Confirm deuteration efficiency via isotopic abundance analysis (LC-HRMS) .
- Data Table :
| Step | Yield (%) | Purity (%) | Key Reagents |
|---|---|---|---|
| Deuteration | 85 | 92 | LiAlD₄, DMF |
| Coupling | 78 | 98 | Maleic anhydride, THF |
| Recrystallization | 95 | 99.5 | Ethanol:water |
Q. How should researchers address discrepancies in stability studies of this compound under varying pH conditions?
- Methodological Answer : Accelerated stability testing (40°C/75% RH) with pH-specific buffers (1.2–8.0) over 12 weeks. Degradation products are quantified via RP-HPLC, and structural elucidation is performed using LC-MS/MS. Statistical tools like ANOVA (α = 0.05) identify significant degradation pathways .
Methodological Best Practices
- Experimental Design : Include positive/negative controls (e.g., non-deuterated analogs) to isolate isotopic effects .
- Data Validation : Use orthogonal methods (e.g., TLC + NMR) to confirm compound identity and purity .
- Statistical Rigor : Apply Bonferroni correction for multiple hypothesis testing in metabolomic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
